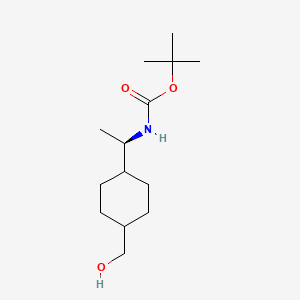

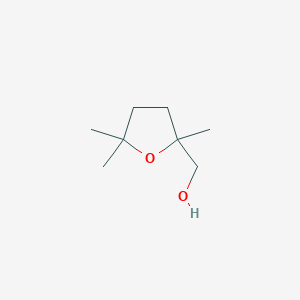

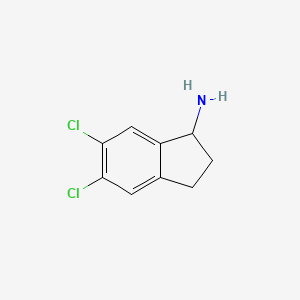

![molecular formula C5H10N2 B3149407 2,5-Diazabicyclo[2.2.1]heptane CAS No. 672-28-6](/img/structure/B3149407.png)

2,5-Diazabicyclo[2.2.1]heptane

概要

説明

2,5-Diazabicyclo[2.2.1]heptane is a compound with the molecular formula C5H10N2 . It has a molecular weight of 98.15 g/mol . The compound is also known by various other names such as (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane and (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane .

Molecular Structure Analysis

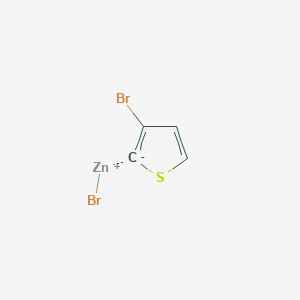

The molecular structure of the this compound parent ring has been characterized . The components of the structure are linked via a complex three-dimensional network of N—H⋯Br hydrogen bonds .Chemical Reactions Analysis

This compound has been used in the synthesis of chiral diazabicyclic ligands, applicable in the preparation of dicopper (II) complexes . It has also been used as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives as catalysts, which are applicable in asymmetric catalysis reactions .Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 175.4±8.0 °C at 760 mmHg, and a vapour pressure of 1.2±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 41.2±3.0 kJ/mol and a flash point of 78.1±10.2 °C .科学的研究の応用

Synthesis and Structural Analysis

- Synthesis Approaches : 2,5-Diazabicyclo[2.2.1]heptane (DBH) has been synthesized through various methods. A practical synthesis approach, useful in medicinal chemistry and pharmaceutical research, involves a Staudinger reduction facilitating a transannular cyclisation (Beinat et al., 2013). Additionally, synthesis from 1-(tert-butoxycarbonyl)-4-tosyloxy-2-(tosyloxymethyl)pyrrolidine has been proposed (Yakovlev et al., 2000).

- Crystal Structure : The crystal structure of DBH has been characterized, revealing its molecular structure and the presence of protonated nitrogen sites, maintaining charge balance with bromide ions (Britvin & Rumyantsev, 2017).

Medicinal Chemistry and Pharmaceutical Applications

- Alpha7 Neuronal Nicotinic Receptor Ligands : Biaryl substituted DBH compounds have been synthesized and tested for their affinity towards alpha7 neuronal nicotinic receptors (NNRs). Structure-activity relationship (SAR) studies highlight the importance of specific substituents for potent alpha7 NNR agonist activity (Li et al., 2010).

- Antiproliferative and Apoptotic Agents : DBH derivatives have been explored for their antiproliferative activity against human cervical cancer cell lines. Certain compounds displayed significant activity, surpassing known drugs like Cisplatin and Paclitaxel, and inducing apoptosis through caspase-3 activation without causing necrosis (Laskar et al., 2018).

Chemical Properties and Analysis

- Chemical Analysis and Applications : Synthesis of new heterocyclic systems and analysis of their properties, such as in the case of 2,5-diazabicyclo[4.1.0]heptane, contribute to understanding the behavior of these compounds in different conditions and their potential applications in various fields (Majchrzak et al., 1983).

- Derivative Synthesis : New C-substituted derivatives of DBH have been synthesized, enhancing the potential for their application in asymmetric organocatalysis and as building blocks in drug discovery (Jordis et al., 2001).

作用機序

Mode of Action

The mode of action of 2,5-Diazabicyclo[22It’s known that the compound is synthesized through an epimerization–lactamization cascade reaction . This involves the 2-epimerization of (2S,4R)-4-aminoproline methyl esters under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .

Biochemical Pathways

The biochemical pathways affected by 2,5-Diazabicyclo[22The compound is synthesized from (2S,4R)-4-aminoproline methyl esters

Result of Action

The molecular and cellular effects of 2,5-Diazabicyclo[22The compound is synthesized through a complex reaction process

Action Environment

The action of 2,5-Diazabicyclo[2.2.1]heptane can be influenced by various environmental factors. For instance, the synthesis of the compound involves an epimerization–lactamization cascade reaction that requires basic conditions . The presence of a strong base and an electron-withdrawing N-protective group in the substrates have been identified as key factors for this reaction .

Safety and Hazards

将来の方向性

The compound has potential applications in the field of medicine, particularly as an antitumor agent . It has shown significant antiproliferative activity without inducing any necrotic cell death, both on tumor cells and lymphocytes . In silico ADME predictions revealed that compound 9e has the potential to be developed as a drug candidate . Rapid chemical modifications of this lead are thus highly necessary for further investigation as a drug-like safer antitumor candidate and also to achieve compounds with better activity profile .

生化学分析

Biochemical Properties

2,5-Diazabicyclo[2.2.1]heptane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes involved in catalytic processes, such as those in the Biginelli reaction, where it acts as an organocatalyst . The compound’s unique structure allows it to form stable complexes with metal ions, which can enhance its catalytic activity. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing their conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating caspase-3, leading to cell cycle arrest at the G1 phase . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as high temperatures or extreme pH levels, can lead to its degradation. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have been studied to determine its therapeutic potential and toxicity. It has been observed that low to moderate doses of this compound can have beneficial effects, such as reducing tumor growth in cancer models . High doses of the compound can lead to toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It has been shown to influence the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels . Additionally, this compound can affect the flux of metabolic pathways by modulating the activity of key regulatory enzymes, thereby altering the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with other biomolecules and its overall biological activity.

特性

IUPAC Name |

2,5-diazabicyclo[2.2.1]heptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-4-2-6-5(1)3-7-4/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHJNJFJCGBKSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,5-diazabicyclo[2.2.1]heptane?

A1: The molecular formula of this compound is C5H10N2, and its molecular weight is 98.15 g/mol.

Q2: What is the structure of the this compound parent ring?

A2: The molecular structure of the this compound parent ring was determined for the first time through X-ray crystallography. The asymmetric unit contains two crystallographically independent cages of protonated this compound, with each cage protonated at both nitrogen sites.

Q3: What are some common spectroscopic techniques used to characterize DBH derivatives?

A3: Spectroscopic techniques, including NMR and X-ray crystallography, are frequently employed to characterize DBH derivatives. For example, X-ray analysis was used to confirm the absolute configuration of a 3-substituted DBH derivative. NMR spectroscopy is often used to confirm the structure of synthesized compounds.

Q4: What are some notable applications of DBH derivatives in medicinal chemistry?

A4: DBH derivatives have demonstrated potential in treating various conditions. For instance, they exhibit high affinity for the neuronal nicotinic acetylcholine receptor (nAChR), particularly the α4β2 and α7 subtypes, making them potential therapeutic agents for cognitive disorders and neurodegenerative diseases. 1, 11, 17, 28 Additionally, they have shown vasodilating effects in studies using rat aorta rings, indicating potential as cardiovascular drugs.

Q5: How do DBH derivatives interact with nAChRs, and what are the downstream effects?

A5: While the exact binding modes of DBH derivatives to nAChRs require further investigation, they are believed to interact with the receptors' ligand-binding sites, potentially mimicking the action of acetylcholine. This interaction can modulate receptor activity, influencing ion channel opening and downstream signaling cascades. For example, activation of α7 nAChRs by DBH derivatives can lead to calcium influx, potentially contributing to neuroprotective effects.

Q6: Have DBH derivatives shown promise as anti-cancer agents?

A6: Yes, certain DBH derivatives, such as (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates, have displayed promising anti-proliferative activity against various cancer cell lines, including cervical, breast, and lung cancer cells. 8, 29

Q7: How do structural modifications of DBH affect its biological activity?

A7: Structural modifications on the DBH scaffold significantly influence its activity, potency, and selectivity for various targets. For example, introducing different substituents on the nitrogen atoms or at the C-2 position can drastically alter its affinity for nAChR subtypes. 1, 13, 31 Furthermore, the size and nature of substituents at the bridgehead positions (C-1 and C-4) can affect its conformational flexibility and subsequent binding affinity.

Q8: How are DBH derivatives employed in asymmetric organocatalysis?

A8: Chiral DBH derivatives, particularly those with modifications at the nitrogen atoms, have been successfully employed as chiral organocatalysts in asymmetric synthesis. These catalysts can facilitate enantioselective transformations by providing a chiral environment for reactions to occur, leading to the preferential formation of one enantiomer over the other.

Q9: Can you provide a specific example of a reaction catalyzed by a DBH derivative?

A9: One example is the use of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in the enantioselective Biginelli reaction. These chiral catalysts have been shown to promote the formation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) with moderate to good enantioselectivities.

Q10: What factors influence the catalytic efficiency of DBH derivatives?

A10: The catalytic efficiency of DBH derivatives is influenced by factors such as the steric and electronic properties of substituents on the DBH scaffold, the reaction conditions (solvent, temperature, etc.), and the nature of the substrates involved in the reaction.

Q11: How are DBH derivatives typically synthesized?

A11: Common synthetic approaches for DBH derivatives often start from chiral pool materials like (S)-trans-4-hydroxyproline. These methods may involve steps such as cyclization, reduction, and protection-deprotection strategies to introduce desired functionalities and chirality. 9, 13, 21, 33 For example, an epimerization–lactamization cascade reaction can be employed to synthesize (1R,4R)-DBH derivatives starting from (2S,4R)-4-aminoproline methyl esters.

Q12: How is computational chemistry used in DBH research?

A12: Computational chemistry plays a crucial role in DBH research, aiding in the design of new derivatives, understanding their interactions with biological targets, and predicting their properties. Molecular modeling, docking studies, and QSAR analyses are commonly employed tools.

Q13: Can you provide an example of a computational study involving DBH?

A13: One study investigated the conformational dynamics of charge-transfer states in donor−bridge−acceptor systems containing a DBH bridge. The study involved theoretical calculations and aimed to understand the photoinduced charge separation process in these systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

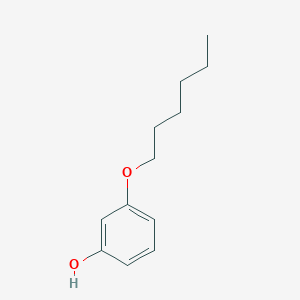

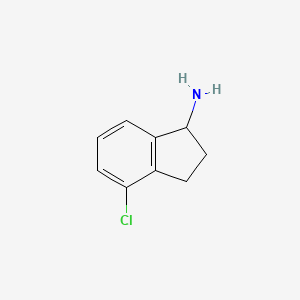

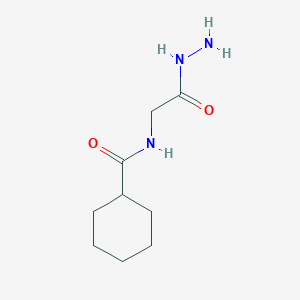

![Ethyl 3-[(2-chlorobenzyl)amino]propanoate](/img/structure/B3149342.png)

![[3-(Isopropylthio)propyl]amine](/img/structure/B3149413.png)